molecular formula C28H48O B12424919 5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7; 5-Cholesten-24(RS)-methyl-3beta-ol-25,26,26,26,27,27,27-d7

5-Cholesten-24(RS)-methyl-d3-3ss-ol-d7; 5-Cholesten-24(RS)-methyl-3beta-ol-25,26,26,26,27,27,27-d7

Cat. No.: B12424919
M. Wt: 407.7 g/mol
InChI Key: SGNBVLSWZMBQTH-IMAWIAHVSA-N
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Description

(24Rac)-Campesterol-d7 is a deuterated form of campesterol, a phytosterol commonly found in various plant species. The deuterium labeling at specific positions in the molecule makes it useful for various scientific studies, particularly in the fields of biochemistry and pharmacology. The compound is often used as an internal standard in mass spectrometry due to its stability and distinct mass difference from non-deuterated campesterol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (24Rac)-Campesterol-d7 typically involves the deuteration of campesterol. This process can be achieved through catalytic hydrogenation using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled conditions to ensure selective deuteration at the desired positions.

Industrial Production Methods

Industrial production of (24Rac)-Campesterol-d7 follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to obtain the compound in high purity. The deuterium gas used in the reaction is often recycled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(24Rac)-Campesterol-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different saturated derivatives.

    Substitution: Various substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield campestanol, while reduction could produce various saturated sterol derivatives.

Scientific Research Applications

(24Rac)-Campesterol-d7 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of sterols in complex mixtures.

    Biology: Helps in studying the metabolic pathways of sterols in plants and animals.

    Medicine: Investigated for its potential role in lowering cholesterol levels and its effects on cardiovascular health.

    Industry: Utilized in the development of functional foods and nutraceuticals due to its beneficial health properties.

Mechanism of Action

The mechanism of action of (24Rac)-Campesterol-d7 involves its interaction with various molecular targets and pathways. In biological systems, it is incorporated into cell membranes, influencing membrane fluidity and function. It also competes with cholesterol for absorption in the intestines, thereby reducing overall cholesterol levels in the body. The deuterium labeling allows for precise tracking and analysis of its metabolic fate.

Comparison with Similar Compounds

Similar Compounds

    Campesterol: The non-deuterated form, commonly found in plants.

    Sitosterol: Another phytosterol with similar structure and function.

    Stigmasterol: A phytosterol with a double bond in the side chain, differing slightly in structure.

Uniqueness

(24Rac)-Campesterol-d7 is unique due to its deuterium labeling, which provides distinct advantages in analytical studies. The mass difference between deuterated and non-deuterated forms allows for precise quantification and tracking in metabolic studies, making it a valuable tool in research.

Properties

Molecular Formula

C28H48O

Molecular Weight

407.7 g/mol

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-5-methyl-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C28H48O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18-20,22-26,29H,7-8,10-17H2,1-6H3/t19?,20-,22+,23+,24-,25+,26+,27+,28-/m1/s1/i1D3,2D3,18D

InChI Key

SGNBVLSWZMBQTH-IMAWIAHVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(C)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C

Origin of Product

United States

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